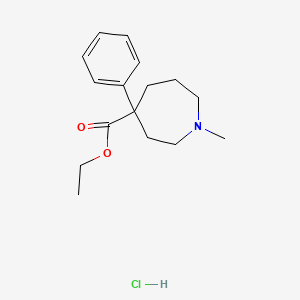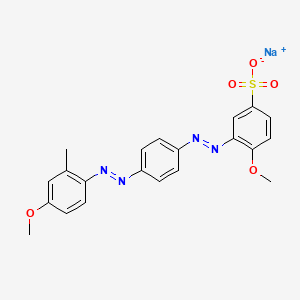
Triethanolamine thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine thiocyanate is an organic compound that combines the properties of triethanolamine and thiocyanate. Triethanolamine is a versatile compound used in various industrial applications due to its ability to act as a surfactant, emulsifier, and pH adjuster. Thiocyanate, on the other hand, is known for its role in various chemical reactions, particularly in the formation of coordination complexes. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethanolamine thiocyanate can be synthesized through the reaction of triethanolamine with thiocyanic acid or its salts, such as ammonium thiocyanate. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the desired product. The general reaction can be represented as follows:
N(CH2CH2OH)3+HSCN→N(CH2CH2OH)3SCN+H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where triethanolamine and thiocyanic acid or its salts are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The resulting compound is then purified through processes such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Triethanolamine thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Complexation: this compound can form coordination complexes with metal ions, which are useful in various catalytic and industrial processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and metal salts (e.g., copper sulfate). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group can yield sulfonic acids, while substitution reactions can produce various thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Triethanolamine thiocyanate has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, such as corrosion inhibitors, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of triethanolamine thiocyanate involves its ability to form coordination complexes with metal ions. The triethanolamine moiety acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This complexation enhances the reactivity of the metal ions, facilitating various chemical reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: A versatile compound used in various industrial applications, known for its ability to act as a surfactant, emulsifier, and pH adjuster.
Thiocyanate: Known for its role in various chemical reactions, particularly in the formation of coordination complexes.
Diethanolamine thiocyanate: Similar to triethanolamine thiocyanate but with two ethanolamine groups instead of three.
Uniqueness
This compound is unique due to its combination of triethanolamine and thiocyanate properties. This dual functionality allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. Its versatility makes it valuable in various scientific research and industrial applications.
Propiedades
Número CAS |
7048-26-2 |
|---|---|
Fórmula molecular |
C6H15NO3.CHNS C7H16N2O3S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid |
InChI |
InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H |
Clave InChI |
VTKGGWOFETWPBG-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CCO.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


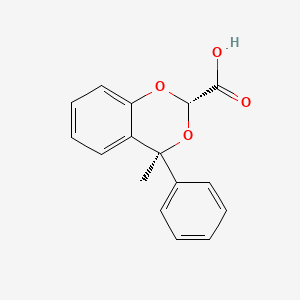
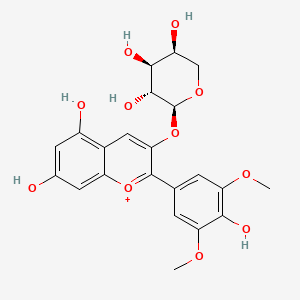

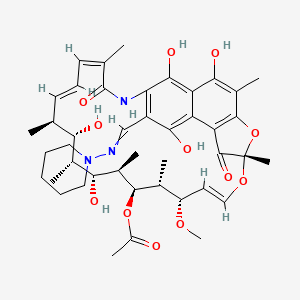
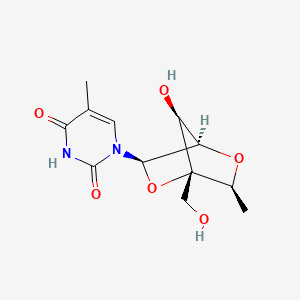
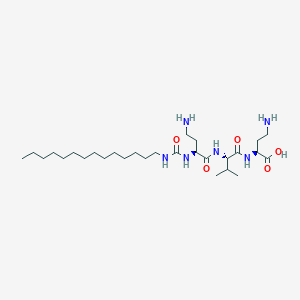



![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)


